6-(Cyclohexylmethoxy)quinoline
Description
Historical Trajectories and Modern Relevance of the Quinoline (B57606) Nucleus in Chemical Research
The history of quinoline is intertwined with the development of modern medicine. The discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, spurred extensive research into synthetic quinoline derivatives. nih.gov This led to the development of a wide range of drugs, including antimalarials like chloroquine (B1663885) and primaquine, as well as antibacterial agents such as the fluoroquinolones. nih.govnih.gov In recent years, the focus of quinoline research has expanded to include anticancer agents, with compounds that can induce apoptosis (programmed cell death) being of particular interest. nih.govrsc.org The versatility of the quinoline scaffold continues to make it a subject of intense study in the quest for new therapeutic agents. bohrium.com
Fundamental Principles of Heterocyclic Scaffold Exploration in Chemical Sciences
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. openaccessjournals.com The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological systems. openaccessjournals.comijprajournal.com The exploration of heterocyclic scaffolds is a central theme in medicinal chemistry, as over 85% of all biologically active chemical entities contain a heterocycle. nih.gov By systematically modifying the structure of these scaffolds, chemists can fine-tune their properties to optimize their function as drugs or in other applications. rroij.com This process, known as structure-activity relationship (SAR) studies, is a key principle in the design of new and improved therapeutic agents. rroij.com
Contextualization of 6-Substituted Quinolines within Contemporary Research Paradigms
The position of substituents on the quinoline ring plays a crucial role in determining the biological activity of the resulting derivative. The 6-position, in particular, has been a focus of significant research interest. For example, the introduction of a fluorine atom at the 6-position has been shown to enhance the antibacterial activity of some quinoline derivatives. orientjchem.orgorientjchem.org Similarly, the presence of a methoxy (B1213986) group at the 6-position has been linked to increased inhibitory activity against certain enzymes and has been explored in the development of anticancer agents. frontiersin.orgajgreenchem.com The synthesis of various 6-substituted quinolines is an active area of research, with studies exploring their potential as cytotoxic agents and inhibitors of enzymes like P-glycoprotein, which is involved in multidrug resistance in cancer. benthamdirect.comresearchgate.netnih.gov
Scope and Objectives of Research on 6-(Cyclohexylmethoxy)quinoline and its Structural Analogues
Research into this compound and its analogues is driven by the potential for these compounds to serve as leads in drug discovery. The cyclohexylmethoxy group at the 6-position is a key structural feature that influences the compound's biological activity. Studies have explored the synthesis and properties of this compound and related structures. For instance, research has been conducted on the synthesis of this compound and its use as a scaffold for creating more complex molecules. dtu.dk The exploration of structural analogues, where the quinoline core or the substituent is modified, allows researchers to understand the structure-activity relationships and design more potent and selective compounds. This research has potential applications in areas such as cancer and infectious diseases. evitachem.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H19NO | evitachem.com |
| Molecular Weight | 241.33 g/mol | evitachem.com |
| Appearance | Typically a solid or crystalline substance | evitachem.com |
| Solubility | Soluble in organic solvents like methanol (B129727) and ethyl acetate | evitachem.com |
| Stability | Generally stable under standard laboratory conditions | evitachem.com |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 6-hydroxyquinoline (B46185) with (bromomethyl)cyclohexane (B57075) in the presence of a base like potassium carbonate. dtu.dk
Other general methods for synthesizing quinoline derivatives that could be adapted for this specific compound include:
Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. evitachem.com
Skraup Synthesis: This is a classic method that uses glycerol (B35011), an aniline (B41778), an oxidizing agent, and sulfuric acid. rsc.org
Vilsmeier-Haack Reaction: This reaction can be used to form the quinoline ring system from an appropriate aromatic amine. evitachem.com
Research and Applications of this compound
This compound has been investigated for its potential in several areas of scientific research:
Medicinal Chemistry: It has been identified as a lead compound for the development of new drugs, with potential applications in treating cancer and infectious diseases due to its biological activity. evitachem.com It has also been studied as a potential inhibitor of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. evitachem.com
Biochemical Research: The compound is used in studies investigating enzyme inhibition and drug resistance mechanisms. evitachem.com
Materials Science: Due to the electronic properties of its aromatic structure, it has been explored for potential applications in organic electronics. evitachem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
6-(cyclohexylmethoxy)quinoline |
InChI |
InChI=1S/C16H19NO/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h4,7-11,13H,1-3,5-6,12H2 |
InChI Key |
GIQDKGXNLVPUPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Cyclohexylmethoxy Quinoline Derivatives
Methodologies for Systematic Structural Variation of the 6-Cyclohexylmethoxy Group
To understand the role of the 6-cyclohexylmethoxy group in the biological activity and properties of the parent quinoline (B57606), systematic structural modifications are employed. These variations allow researchers to probe the importance of the ether linkage, the cyclohexyl ring, and the methoxy (B1213986) bridge.
Key Structural Modifications:
Alteration of the Ether Linkage: The oxygen atom of the ether can be replaced with other linkers such as an amino group (NH), a sulfur atom (thioether), or a carbonyl group to assess the impact of hydrogen bonding capability and linker flexibility. mdpi.com Studies on similar heterocyclic compounds have shown that such changes can significantly alter biological activity. mdpi.com
Modification of the Cyclohexyl Ring:
Ring Size: The cyclohexyl ring can be expanded (e.g., to cycloheptyl) or contracted (e.g., to cyclopentyl) to evaluate the influence of ring size and conformation on receptor binding.
Substitution: Introducing substituents (e.g., hydroxyl, methyl, or halogen) at various positions on the cyclohexyl ring can probe specific interactions within a binding pocket and alter lipophilicity.
Aromatization: Replacing the cyclohexyl ring with a phenyl ring would introduce aromaticity, potentially leading to new π-π stacking interactions.
Variation of the Methoxy Bridge: The length of the alkyl chain connecting the ether oxygen to the cyclohexyl ring can be shortened or lengthened to determine the optimal distance for biological activity.
These modifications are typically achieved through multi-step organic synthesis, often starting from a common quinoline precursor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com
For a series of 6-(Cyclohexylmethoxy)quinoline derivatives, a QSAR model would be developed as follows:
Data Set Preparation: A dataset of synthesized analogs with their measured biological activities (e.g., IC₅₀ values) would be compiled. mdpi.com This dataset is then divided into a training set for model development and a test set for external validation. mdpi.comnih.gov
Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each compound.
Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with biological activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. nih.govnih.gov High correlation coefficients (R²) and predictive validation scores (Q²) indicate a robust model. nih.gov
A variety of physicochemical descriptors are crucial for understanding the interactions of this compound derivatives at a molecular level.
| Descriptor Category | Specific Descriptors | Potential Correlation with Molecular Interactions |
| Electronic | Dipole moment, Partial charges, Electronegativity | Governs electrostatic and dipole-dipole interactions with the target protein. nih.gov |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the compound's fit within the binding site and van der Waals interactions. nih.gov |
| Hydrophobic | LogP, Hydrophobic surface area | Determines the strength of hydrophobic interactions with nonpolar residues in the binding pocket. |
| Topological | Connectivity indices, Shape indices | Describes the size, shape, and degree of branching of the molecule. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates the potential for forming hydrogen bonds with the biological target. |
This table is illustrative and based on general QSAR principles.
Studies on related quinoline compounds have shown that parameters like volume and flexibility can be key determinants of activity, while electronic parameters may not always show a direct correlation. nih.gov
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional shape (conformation) of this compound is critical for its interaction with a biological target. The flexible ether linkage allows the cyclohexylmethoxy group to adopt various spatial arrangements relative to the quinoline ring.
Conformational analysis can be performed using computational methods like molecular mechanics and molecular dynamics simulations. whiterose.ac.uk These studies can identify low-energy, stable conformations that are likely to be biologically relevant. The ability of the molecule to adopt a specific conformation that complements the shape of a binding site is essential for molecular recognition and subsequent biological effect. Research on other flexible ether-linked molecules has demonstrated that greater flexibility can lead to a better fit at a binding site, enhancing inhibitory potency. nih.gov
Stereochemical Effects on Binding and Selectivity Profiles
The cyclohexyl ring in this compound contains chiral centers, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have identical chemical formulas but different three-dimensional arrangements of atoms.
It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
For this compound derivatives, it would be crucial to:
Synthesize or separate individual stereoisomers.
Determine the absolute stereochemistry of each isomer using techniques like X-ray crystallography.
Evaluate the biological activity of each isomer independently to determine if the target receptor has a stereochemical preference.
Impact of Aromaticity and Heteroatom Placement on Compound Behavior
Aromaticity and π-π Interactions: The aromatic quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. uncw.edu These interactions can be a major contributor to binding affinity.
Heteroatom Placement: The nitrogen atom in the quinoline ring is a key feature. Current time information in Bangalore, IN. It acts as a hydrogen bond acceptor and influences the electron distribution of the entire ring system, affecting its reactivity and potential for polar interactions. uncw.edu The placement of the nitrogen at position 1 is fundamental to the definition of a quinoline and its characteristic chemical properties. nih.gov Further substitution with heteroatoms on the quinoline or cyclohexyl rings would alter the compound's electronic profile and hydrogen bonding capabilities. For example, studies on quinoxaline (B1680401) derivatives show that electron-donating or electron-withdrawing groups on the aromatic system can significantly increase or decrease biological activity. mdpi.com
Design Principles for Modulating Molecular Interactions through Structural Modifications
The strategic modification of the this compound scaffold is a key approach in medicinal chemistry to fine-tune its interactions with biological targets and optimize its physicochemical properties. The design principles revolve around leveraging the distinct contributions of the quinoline core, the cyclohexylmethoxy side chain, and additional substituents to modulate molecular interactions such as hydrogen bonding, hydrophobic interactions, and electronic effects.
The quinoline ring itself is a versatile scaffold, offering multiple positions for substitution that can significantly alter a molecule's behavior, including its solubility, stability, and affinity for specific protein targets. nih.govorientjchem.org The introduction of a bulky and lipophilic cyclohexylmethoxy group at the 6-position of the quinoline ring serves as a critical anchor for exploring molecular interactions. This group can occupy hydrophobic pockets within target proteins, a principle that has been explored in various related heterocyclic compounds. For instance, in studies of 2-arylaminopurines, the 6-cyclohexylmethoxy substituent was found to occupy the ribose binding pocket of cyclin-dependent kinase 2 (CDK2), highlighting the importance of this type of bulky, flexible group in specific receptor binding. acs.orgnih.gov
Structure-activity relationship (SAR) studies on related quinoline derivatives provide valuable insights into potential modification strategies for the this compound scaffold. For instance, in a series of 6-methoxy-2-arylquinoline analogues, the introduction of a hydroxymethyl group at the 4-position of the quinoline ring was found to be crucial for inhibitory activity against P-glycoprotein. nih.gov This suggests that similar modifications to the this compound core could introduce key hydrogen bonding interactions and enhance biological activity.
Furthermore, the electronic properties of substituents on the quinoline ring can play a significant role. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the quinoline system, thereby influencing its ability to participate in π-π stacking or other electronic interactions with a biological target. mdpi.com For example, studies on other quinoline derivatives have shown that the position and nature of substituents can dramatically affect their antibacterial or anticancer activities. orientjchem.orgsci-hub.se
The following data tables illustrate how structural modifications on related quinoline and heterocyclic scaffolds influence their biological activities, providing a framework for the rational design of novel this compound derivatives.
Table 1: SAR of 6-Alkoxy-2-arylaminopurine Derivatives as CDK2 Inhibitors
| Compound | 6-Position Substituent | CDK2 IC50 (nM) |
|---|---|---|
| Analogue 1 | -OCH2CH3 (Ethoxy) | 26 |
| Analogue 2 | -OCH2CH2CH3 (n-Propoxy) | 8 |
| Analogue 3 | -OCH(CH3)2 (iso-Propoxy) | 10 |
| Analogue 4 | -OCH2CH2CH2CH3 (n-Butoxy) | 3 |
| Analogue 5 | -OCH2CH(CH3)2 (iso-Butoxy) | 1 |
Data sourced from a study on 2-arylaminopurines, demonstrating that increasing the size of the 6-alkoxy group generally enhances CDK2 inhibitory potency. nih.gov
Table 2: P-glycoprotein Inhibitory Activity of 6-Methoxy-2-arylquinoline Derivatives
| Compound | Structure | P-gp Inhibitory Activity (Fold increase over Verapamil) |
|---|---|---|
| 5a | (6-methoxy-2-phenylquinolin-4-yl)methanol | 1.3 |
| 5b | (6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol | 2.1 |
| 4a | 6-methoxy-2-phenylquinoline-4-carboxylic acid | Inactive |
Data from a study on 6-methoxy-2-arylquinolines, highlighting the importance of the 4-hydroxymethyl group for P-gp inhibition. nih.gov
These examples underscore the design principle that even subtle changes to the substitution pattern on the quinoline ring can lead to significant differences in biological activity by altering the way the molecule interacts with its target. For this compound derivatives, a systematic exploration of substituents at various positions of the quinoline ring, guided by these principles, would be a rational approach to developing compounds with desired molecular interactions and properties.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Complex PredictionNo molecular docking studies featuring 6-(Cyclohexylmethoxy)quinoline as a ligand were identified. Molecular docking is a widely used technique to predict the binding orientation and affinity of novel compounds, including various quinoline (B57606) derivatives, to biological targets.bohrium.comnih.govorientjchem.orgnih.govnih.gov
Binding Mode Analysis and Interaction Hotspots
Binding mode analysis through molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
For this compound, a docking study would be performed against a relevant biological target, for instance, the catalytic domain of a phosphodiesterase like PDE4. The quinoline ring, a common scaffold in PDE4 inhibitors, would likely position itself within the active site, while the cyclohexylmethoxy group would explore adjacent hydrophobic pockets. mdpi.com The analysis would identify specific amino acid residues that form crucial interactions, known as "hotspots."
Table 1: Hypothetical Interaction Data for this compound in a Target Binding Site
| Interaction Type | Ligand Moiety | Protein Residue (Example) | Distance (Å) |
| Hydrogen Bond | Quinoline Nitrogen | Residue Backbone NH | ~2.9 |
| π-π Stacking | Quinoline Ring | Aromatic Residue (e.g., Phe) | ~3.5 |
| Hydrophobic | Cyclohexyl Ring | Hydrophobic Pocket Residues | N/A |
| Hydrophobic | Methoxy (B1213986) Linker | Aliphatic Residues (e.g., Val, Ile) | N/A |
Note: This table is illustrative and represents the type of data that would be generated from a molecular docking study. The specific residues and distances are hypothetical.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational flexibility of the ligand in the binding pocket. nih.gov An MD simulation for the this compound-protein complex would be run for a duration typically in the nanosecond range. unifi.it
Key parameters are analyzed to assess stability. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding mode is stable. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that interact with the ligand. These simulations are computationally intensive but crucial for validating the static poses obtained from molecular docking. researchgate.net
Table 2: Key Parameters from a Molecular Dynamics Simulation
| Parameter | Description | Typical Analysis |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Plotted over time to assess the overall stability of the protein-ligand complex. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates that the protein's overall fold is maintained. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Confirms the persistence of key interactions identified in docking. |
Pharmacophore Modeling and Virtual Screening for Lead Identification
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. plos.org
A pharmacophore model could be generated based on the binding mode of this compound or a series of active quinoline derivatives. nih.gov This model would then be used as a 3D query to search large chemical databases (virtual screening) to identify other structurally diverse compounds that match the pharmacophore and are therefore likely to bind to the same target. nih.govfrontiersin.org This process is a powerful tool for identifying novel lead compounds for further development.
Table 3: Example Pharmacophore Features for a Quinoline-based Ligand
| Feature | Description | Example from this compound |
| Aromatic Ring (AR) | Aromatic center | Quinoline ring system |
| Hydrogen Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond | Quinoline nitrogen atom |
| Hydrophobic (HY) | Hydrophobic/non-polar region | Cyclohexyl group |
Prediction of Theoretical ADMET Properties (Excluding Clinical Human Data)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. mdpi.comajol.info Various computational models and software platforms, such as pkCSM and SwissADME, are used to predict these properties based on the molecule's structure. uq.edu.auscielo.br These predictions help to assess the "drug-likeness" of a compound.
For this compound, these tools would calculate a range of physicochemical and pharmacokinetic parameters. Predictions would include properties like water solubility, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity risks like mutagenicity. nih.gov
Table 4: Predicted Theoretical ADMET Properties for this compound
| Property | Predicted Value | Implication |
| Molecular Weight ( g/mol ) | ~241.33 | Conforms to Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water Partition Coeff.) | Varies by algorithm | Indicates lipophilicity and affects absorption/distribution |
| Water Solubility | Predicted as low to moderate | Affects formulation and bioavailability |
| Blood-Brain Barrier (BBB) Permeability | Predicted as likely | Suggests potential for CNS activity |
| CYP2D6 Inhibitor | Prediction (Yes/No) | Indicates potential for drug-drug interactions |
| AMES Mutagenicity | Predicted as non-mutagenic | Indicates low potential for causing genetic mutations |
Note: The values in this table are representative predictions from common in-silico tools and serve as an example of the data generated.
Biochemical and Biophysical Characterization of Molecular Interactions in Vitro/acellular Studies
Investigation of Ligand-Enzyme Binding Mechanisms
No specific studies detailing the ligand-enzyme binding mechanisms for 6-(Cyclohexylmethoxy)quinoline were identified. Research on the broader class of quinoline (B57606) derivatives indicates they can act as enzyme inhibitors, but data for this specific molecule is not available.
There are no available studies investigating whether this compound acts as an ATP-competitive inhibitor against any specific kinase or ATPase.
No published data exists detailing the enzyme kinetics or the determination of inhibition constants (e.g., IC₅₀, Kᵢ) for this compound with any enzyme target.
Analysis of Ligand-Receptor Interaction Profiles
Specific ligand-receptor interaction profiles for this compound are not documented in the available scientific literature.
No receptor binding assays or displacement studies involving this compound have been published. Therefore, its affinity and binding characteristics for any physiological receptor are unknown.
There is no information available to suggest that this compound functions as an allosteric modulator or to describe any conformational effects it might induce upon binding to a receptor or enzyme.
Spectroscopic Techniques for Elucidating Binding Events
While spectroscopic methods are standard for characterizing molecular interactions, no studies have been published that apply these techniques (e.g., X-ray crystallography, NMR, fluorescence spectroscopy) to elucidate the binding events of this compound with a biological target.
UV-Visible Spectroscopy for Ligand-Induced Spectral Changes
UV-Visible spectroscopy is a fundamental technique used to detect the formation of a complex between a ligand and a macromolecule, such as a protein or DNA. swu.ac.thresearchgate.net Changes in the absorption spectrum of the macromolecule or the ligand upon binding can provide initial evidence of an interaction. These spectral shifts, which can be a change in the maximum absorption wavelength (λmax) or in the molar absorptivity (ε), are indicative of alterations in the electronic environment of the chromophores involved. nih.gov
For instance, the interaction of various quinoline derivatives with proteins like serum albumin has been shown to cause changes in the UV-Vis absorption spectra, suggesting the formation of a ground-state complex. swu.ac.thnih.gov
Table 1: Hypothetical UV-Visible Spectral Data for this compound Interaction
| Sample | λmax (nm) | Absorbance | Shift in λmax (nm) |
| Target Macromolecule | 280 | 0.5 | - |
| This compound | 275, 315 | 0.3 | - |
| Macromolecule + this compound | 282, 318 | 0.6 | +2, +3 |
Note: This table is illustrative and does not represent actual experimental data for this compound, which is not available in the reviewed literature.
Fluorescence Spectroscopy for Binding Affinity and Stoichiometry
Fluorescence spectroscopy is a highly sensitive method used to study ligand binding to proteins. nih.gov It often relies on the intrinsic fluorescence of tryptophan and tyrosine residues in the protein. tandfonline.com When a ligand binds near these residues, it can cause a quenching (decrease) or enhancement of the fluorescence intensity. This change can be analyzed to determine key binding parameters. researchgate.net
The fluorescence quenching data can be used to calculate the binding constant (K_b), which indicates the affinity of the ligand for the protein, and the number of binding sites (n). tandfonline.comswu.ac.th The mechanism of quenching (static or dynamic) can be elucidated by performing the experiment at different temperatures. researchgate.net
Table 2: Hypothetical Fluorescence Quenching and Binding Parameters
| Temperature (K) | Binding Constant (K_b) (M⁻¹) | Number of Binding Sites (n) |
| 298 | 1.5 x 10⁵ | ~1 |
| 310 | 1.2 x 10⁵ | ~1 |
Note: This table is for illustrative purposes only. Specific fluorescence spectroscopy data for this compound could not be located in the scientific literature.
Fourier-Transform Infrared (FTIR) Spectroscopy for Conformational Changes
FTIR spectroscopy is a powerful technique for investigating changes in the secondary structure of a protein upon ligand binding. mdpi.comkuleuven.be The amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands in the protein's infrared spectrum are particularly sensitive to the conformation of the polypeptide backbone. mdpi.com Shifts in the positions and changes in the shapes of these bands can indicate alterations in the α-helix, β-sheet, and random coil content of the protein. kuleuven.be
While studies on other quinoline derivatives have utilized techniques like circular dichroism to show conformational changes tandfonline.comnih.gov, specific FTIR data for the interaction of this compound are not available.
Table 3: Hypothetical FTIR Data on Protein Secondary Structure
| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Native Protein | 45 | 25 | 30 |
| Protein + this compound | 40 | 28 | 32 |
Note: This table presents a hypothetical scenario and is not based on published experimental results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
NMR spectroscopy provides high-resolution structural information about molecular interactions. uncw.edu Chemical shift perturbation (CSP) mapping is a common NMR method used to identify the binding site of a ligand on a protein. plos.orgnih.gov By comparing the NMR spectra of the protein in the absence and presence of the ligand, changes in the chemical shifts of specific amino acid residues can be identified. Residues exhibiting significant chemical shift changes are likely to be at or near the binding interface. plos.org This technique is invaluable for understanding the precise location of ligand binding at an atomic level. nih.gov
No NMR binding studies specifically for this compound have been found in the public domain.
Calorimetric Studies for Thermodynamic Characterization of Binding
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. news-medical.netharvard.edu It directly measures the heat released or absorbed during a binding event. wur.nl A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. harvard.edu This complete thermodynamic profile provides deep insights into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. news-medical.net
Despite its power, no ITC data for the binding of this compound to a biological target has been published. Studies on other quinoline derivatives have successfully used ITC to determine their binding thermodynamics. acs.org
Table 4: Hypothetical Thermodynamic Parameters from ITC
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Dissociation Constant (K_D) | 10 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | 4.2 cal/mol·K |
Note: This table is a hypothetical representation of ITC data and is not based on actual measurements for this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org In the context of ligand binding, DSC can be used to assess the thermal stability of a protein in the presence and absence of a ligand. nih.gov An increase in the protein's melting temperature (T_m) upon addition of the ligand indicates that the ligand binding stabilizes the protein structure. This stabilization effect can be related to the binding affinity. wikipedia.orgnih.gov
Specific DSC studies characterizing the thermal effects of this compound binding to a macromolecule are not available in the current body of scientific literature.
Structural Biology Approaches to Ligand-Target Complex Visualization
Structural biology provides the ultimate visualization of molecular recognition events. Techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) are indispensable for determining the three-dimensional architecture of protein-ligand complexes. These methods reveal the specific orientation of the ligand within the protein's binding pocket, the network of non-covalent interactions that stabilize the complex, and the conformational changes induced in the protein upon ligand binding. For this compound, these approaches have been critical in defining its role as an agonist for Toll-like receptors (TLRs).
X-ray crystallography has been successfully employed to resolve the atomic structure of this compound (also known as Vesatolimod or GS-9620) in complex with the ectodomain (ECD) of its primary molecular target, human Toll-like receptor 7 (TLR7), as well as the closely related TLR8. The resulting structures, available in the Protein Data Bank (PDB), provide a definitive view of the binding mode and the mechanism of receptor activation.
The crystallographic data reveal that TLR7 activation is driven by ligand-induced dimerization. Two molecules of this compound bind at the TLR7 dimer interface, stabilizing the active, signaling-competent conformation. The binding occurs at two distinct sites:
Site 1 (Primary Site): One molecule of the ligand binds to a pocket within a single TLR7 protomer. This interaction involves the quinoline moiety, which is anchored by key hydrogen bonds and hydrophobic contacts.
Site 2 (Bridging Site): The second molecule of the ligand is positioned at the interface between the two TLR7 protomers, acting as a molecular "glue" that stabilizes the dimer.
The binding pocket is predominantly hydrophobic, accommodating the nonpolar cyclohexylmethoxy group of the ligand. The quinoline ring system forms specific hydrogen bonds and π-stacking interactions that are critical for binding affinity and specificity. For instance, the nitrogen atom of the quinoline ring acts as a hydrogen bond acceptor, while the aromatic system engages in π-stacking with a key phenylalanine residue.
The detailed interactions observed in the crystal structure of the human TLR7-ligand complex (PDB ID: 5GMS) are summarized in the table below.
Table 1. Key Molecular Interactions between this compound and Human TLR7
Data derived from the crystallographic structure PDB ID: 5GMS.
| Ligand Moiety | Interacting TLR7 Residue | Interaction Type | Binding Site Location |
|---|---|---|---|
| Quinoline Ring (N1 atom) | Asp543 (Side Chain) | Hydrogen Bond | Site 1 (Primary) |
| Quinoline Ring (N1 atom) | Gly572 (Backbone NH) | Hydrogen Bond | Site 2 (Bridging) |
| Quinoline Ring | Phe406 | π-Stacking | Site 1 (Primary) |
| Cyclohexylmethoxy Group | Val432, Leu434, Ile545 | Hydrophobic Interaction | Site 1 (Primary) |
| Cyclohexylmethoxy Group | Val379, Ile381, Leu404 | Hydrophobic Interaction | Site 2 (Bridging) |
These structural findings confirm that this compound functions by physically bridging two TLR7 receptor molecules, a mechanism shared by other imidazoquinoline-class TLR7 agonists. The precise geometry and nature of these interactions explain the compound's potency and its ability to induce a stable, signaling-active receptor dimer.
Cryo-electron microscopy (Cryo-EM) is a powerful structural biology technique that is particularly well-suited for large, flexible, or heterogeneous macromolecular assemblies that are often difficult to crystallize. It involves flash-freezing biological samples in a thin layer of vitrified ice and imaging them with an electron microscope, allowing for structure determination in a near-native state.
To date, a high-resolution Cryo-EM structure of this compound in complex with its target, TLR7, has not been deposited in public databases. However, the technique holds significant promise for future investigations into this system for several reasons:
Suitability for Membrane Proteins: TLRs are membrane-associated proteins, and Cryo-EM is highly effective for studying such complexes in their entirety, often within lipid nanodiscs or detergent micelles that mimic the cell membrane environment.
Analysis of Conformational Dynamics: Cryo-EM can capture multiple conformational states of a protein complex from a single sample. This could provide unprecedented insights into the dynamic process of TLR7 dimerization and activation induced by this compound, potentially revealing transient or intermediate states not observable via crystallography.
Validation in Related Systems: The feasibility of using Cryo-EM for this class of receptors has been demonstrated. For example, high-resolution Cryo-EM structures of the related human TLR8 have been solved in complex with other small-molecule agonists, such as Motolimod (VTX-2337). These studies have successfully mapped the agonist binding site and dimerization interface, validating Cryo-EM as a robust tool for understanding ligand recognition in the TLR7/8 subfamily.
Future Cryo-EM studies on the this compound–TLR7 complex could complement the existing crystallographic data by providing a more complete picture of the full-length receptor's conformational landscape during ligand-mediated activation.
Advanced Research Applications and Methodological Innovations
Development of 6-(Cyclohexylmethoxy)quinoline as a Chemical Probe or Research Tool
While specific research detailing the use of this compound as a chemical probe is not extensively documented in the provided results, the broader context of quinoline (B57606) derivatives suggests its potential in this area. Quinoline-based compounds are recognized as valuable scaffolds in medicinal chemistry and drug design due to their wide range of biological activities. nih.govnih.govarabjchem.org They are often employed in the development of therapeutic agents and as research tools to investigate biological processes. chemimpex.com For instance, some quinoline derivatives have been developed as fluorescent probes for detecting metal ions like Al(III) in biological systems, highlighting their utility in cellular imaging. nih.gov Given the structural features of this compound, it could potentially be developed into a chemical probe for studying specific biological targets. A related compound, 6-cyclohexylmethoxy-2-arylaminopurine, has been used in studies of cell cycle regulation, indicating the utility of the 6-cyclohexylmethoxy moiety in biologically active molecules. ljmu.ac.ukljmu.ac.uk The development of a chemical probe would typically involve characterizing its interaction with a biological target, assessing its specificity, and ensuring it can be used to elicit a measurable response in a biological system.
Scaffold Hopping and Bioisosteric Replacement Strategies in Chemical Design
Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for discovering novel compounds with improved properties. nih.govcsic.es These techniques are particularly relevant to quinoline derivatives, where the core quinoline structure can be replaced by other heterocyclic systems to modulate activity, selectivity, and pharmacokinetic profiles. nih.govmdpi.com
Scaffold Hopping: This strategy involves replacing the central core of a molecule while maintaining the spatial arrangement of key functional groups. For quinoline-based compounds, this could mean substituting the quinoline ring with other bicyclic systems like quinazoline (B50416) or pyrazolopyridine. nih.govmdpi.com For example, a study on NorA efflux pump inhibitors used a scaffold hopping approach to replace the quinoline core, leading to the identification of potent quinazoline-based inhibitors. nih.gov This demonstrates that alternative scaffolds can retain or even improve upon the biological activity of the original quinoline derivative.
Bioisosteric Replacement: This technique involves substituting an atom or group of atoms with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or reducing toxicity. csic.esnih.gov In the context of quinoline derivatives, bioisosteric replacements can be applied to various parts of the molecule. For instance, replacing a carbon atom with a sulfur atom has been shown to improve the anti-inflammatory activity of certain quinoline analogs. nih.gov Similarly, the substitution of the quinoline ring itself with a thienopyridine moiety has been explored in the development of kinase inhibitors. csic.es These strategies allow for fine-tuning of a compound's properties to achieve a desired biological effect.
Integration with High-Throughput Screening (HTS) Platforms for Target Deconvolution
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying active compounds from large chemical libraries. nih.gov When a compound identified through phenotypic screening shows a desired biological effect, the next critical step is to identify its molecular target, a process known as target deconvolution. cam.ac.ukdntb.gov.ua Quinoline derivatives are frequently included in HTS campaigns due to their diverse biological activities. nih.govresearchgate.net
The integration of HTS with target deconvolution strategies is essential for understanding the mechanism of action of novel bioactive compounds. cam.ac.uk For example, a high-throughput phenotypic screen of a chemical library identified a quinoline derivative, MMV1581032, with significant anthelmintic activity. nih.govresearchgate.net Subsequent efforts would focus on target deconvolution to identify the specific protein or pathway that this compound interacts with to exert its effect. Various methods can be employed for target deconvolution, including affinity chromatography, proteomic approaches, and genetic methods. dntb.gov.ua For quinoline-based drugs, quantitative chemical proteomics has been used to identify their binding proteins within the human purine-binding proteome. dntb.gov.ua
Chemoinformatic Databases and Data Mining for Quinoline Derivative Research
Chemoinformatics plays a vital role in modern drug discovery by providing the tools to manage, analyze, and model large datasets of chemical information. mdpi.com Databases containing information on the synthesis, properties, and biological activities of chemical compounds are essential resources for researchers. mdpi.comindexcopernicus.com For quinoline derivatives, these databases can be mined to identify structure-activity relationships (SAR), predict the properties of novel compounds, and guide the design of new molecules with desired activities. researchgate.netresearchgate.net
Several chemoinformatic tools and databases are available for researching quinoline derivatives. For instance, the PubChem database contains information on a vast number of chemical compounds, including various quinoline derivatives like 6-methoxy-8-quinolinamine. nih.gov Researchers can use such databases to retrieve information on the physicochemical properties, biological activities, and related compounds. Furthermore, computational tools can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity of new quinoline derivatives, helping to prioritize compounds for synthesis and biological testing. nih.govmdpi.comresearchgate.net Machine learning models are also being developed to predict the active sites and biological activities of quinoline derivatives, further accelerating the discovery process. researchgate.net
Future Directions in the Rational Design and Optimization of Quinoline-Based Research Compounds
The rational design and optimization of quinoline-based research compounds is a dynamic field with several promising future directions. mdpi.combohrium.com Advances in computational chemistry, structural biology, and synthetic methodologies are enabling the development of more potent and selective quinoline derivatives. mdpi.commdpi.com
One key area of focus is the development of multi-target ligands, where a single quinoline-based molecule is designed to interact with multiple biological targets. mdpi.com This approach can be particularly beneficial for complex diseases where multiple pathways are involved. Another important direction is the use of computational modeling and artificial intelligence to guide the design of new compounds. researchgate.netmdpi.com These methods can be used to predict the binding affinity of a compound to its target, optimize its pharmacokinetic properties, and identify potential off-target effects. nih.govmdpi.com
Furthermore, the development of novel synthetic methods will continue to be crucial for accessing new chemical space and creating diverse libraries of quinoline derivatives. nih.govresearchgate.net Skeletal editing strategies, for example, offer new ways to modify the core structure of quinoline and introduce novel functionalities. rsc.org The integration of these advanced strategies will undoubtedly lead to the discovery of new and improved quinoline-based research compounds with significant therapeutic potential. mdpi.combohrium.com
Methodological Advancements in Characterizing Complex Molecular Systems
The characterization of complex molecular systems, such as the interactions between quinoline derivatives and their biological targets, requires a combination of advanced analytical and computational techniques. nih.govacs.orgresearchgate.net
Spectroscopic and Spectrometric Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for determining the structure of newly synthesized quinoline derivatives and their complexes. nih.govmdpi.comderpharmachemica.com X-ray crystallography provides detailed three-dimensional structural information of molecules and their interactions with proteins at an atomic level. acs.org
Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of quinoline derivatives to their target proteins. acs.orguantwerpen.be These methods provide insights into the key interactions that stabilize the ligand-protein complex and can guide the optimization of lead compounds. uantwerpen.beresearchgate.net Density Functional Theory (DFT) calculations are employed to study the electronic properties and reactivity of quinoline derivatives. mdpi.comuantwerpen.be
Integrated Approaches: The most comprehensive understanding of complex molecular systems is often achieved by integrating multiple experimental and computational techniques. For example, a study might combine the synthesis of novel quinoline derivatives, their characterization by spectroscopic methods, the evaluation of their biological activity, and computational modeling to elucidate their mechanism of action. researchgate.netuantwerpen.be This multi-faceted approach allows for a thorough characterization of the structure, properties, and biological function of these complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
